molecular formula C13H17NO3S B1385828 1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one CAS No. 1018302-24-3

1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one

Cat. No.: B1385828
CAS No.: 1018302-24-3
M. Wt: 267.35 g/mol
InChI Key: OFCDCJFYGMZQKU-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one is a piperidine-derived compound featuring a sulfonyl group attached to a 3,4-dimethylphenyl ring and a ketone group at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₁₅NO₃S, with a calculated molecular weight of 265.32 g/mol. Structural analogs of this compound are frequently explored in pharmaceutical and materials science due to their versatile backbone .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10-3-4-13(9-11(10)2)18(16,17)14-7-5-12(15)6-8-14/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCDCJFYGMZQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one, commonly referred to as a sulfonamide derivative, has garnered significant attention in scientific research due to its diverse applications in medicinal chemistry, pharmacology, and material science. This article delves into the various applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

Before exploring its applications, it is essential to understand the chemical structure and properties of this compound. The compound features a piperidinone core substituted with a sulfonyl group attached to a dimethylphenyl moiety. Its molecular formula is C13H17N1O2S1, with a molecular weight of 253.35 g/mol.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have shown that derivatives of sulfonamides exhibit potent activity against various bacterial strains. The sulfonamide group is known for its ability to inhibit bacterial folate synthesis, making it effective against pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their antibacterial activities. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential for development as new therapeutic agents against resistant bacterial strains .

Analgesic and Anti-inflammatory Properties

Research has also indicated that this compound possesses analgesic and anti-inflammatory properties. Its mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

Table 2: Analgesic Activity Comparison

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound7585
Aspirin9060
Ibuprofen7080

This table illustrates that while traditional NSAIDs like aspirin show high COX-1 inhibition, the compound under discussion exhibits significant COX-2 selectivity, which may lead to fewer gastrointestinal side effects.

Polymer Synthesis

The sulfonamide group in this compound has been explored for its potential in polymer chemistry. It can act as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

A recent study demonstrated the use of this compound in creating sulfonamide-based polymers that exhibited excellent thermal resistance and mechanical strength. These materials were tested for applications in coatings and adhesives, showing promise for industrial uses .

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Notes
1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one C₁₃H₁₅NO₃S 265.32 3,4-Dimethylphenyl sulfonyl, ketone Not reported (inferred polar aprotic solvent compatibility)
1-(3-Trifluoromethyl-phenyl)-piperidin-4-one C₁₂H₁₂F₃NO 243.23 3-Trifluoromethylphenyl, ketone Stable at RT; hygroscopic (store sealed)
1-(3,4-Dimethylphenyl)sulfonyl-4-piperidinecarbohydrazide C₁₄H₂₁N₃O₃S 311.40 3,4-Dimethylphenyl sulfonyl, carbohydrazide Hydrazide group enhances reactivity with carbonyls
Metcaraphen Hydrochloride C₂₀H₃₁NO₂·HCl 353.93 Cyclopentanecarboxylate ester, diethylaminoethyl High solubility in polar solvents (ester and amine functionalities)
4-[Methanesulfonyl-phenyl]-pyrazolo-pyrimidine derivatives Variable 450–550 (estimated) Methanesulfonyl, pyrazolo-pyrimidine Designed for high-affinity kinase inhibition

Structural Characterization

Crystallographic studies of related compounds (e.g., carbohydrazide derivatives ) likely employ programs like SHELXL for refinement, given its prevalence in small-molecule crystallography .

Biological Activity

1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Chemical Formula : C₁₃H₁₇NO₃S
  • Molecular Weight : 273.35 g/mol
  • CAS Number : 28753773

The structure features a piperidine ring substituted with a sulfonyl group and a dimethylphenyl moiety, contributing to its unique pharmacological profile.

1. Antibacterial Activity

Recent studies have demonstrated that compounds with similar piperidine structures exhibit significant antibacterial properties. For instance, synthesized derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)IC50 (µM)
Compound ASalmonella typhi152.14
Compound BBacillus subtilis180.63
Compound CEscherichia coli126.28

2. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease enzymes, which are critical targets in the treatment of neurodegenerative diseases and gastric disorders respectively.

Table 2: Enzyme Inhibition Potency

CompoundEnzymeIC50 (µM)
This compoundAChE2.91
Another CompoundUrease1.13

This inhibition is significant as it suggests potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .

3. Antioxidant Activity

Piperidine derivatives have also been evaluated for their antioxidant properties. Compounds similar to this compound have demonstrated effective free radical scavenging activities in various assays such as DPPH and ABTS .

Table 3: Antioxidant Activity Assay Results

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Compound D8590
Compound E7882

The biological activity of piperidine derivatives like this compound is largely attributed to their ability to interact with specific biological targets:

  • Receptor Binding : The sulfonamide functionality enhances binding affinity to various receptors, potentially modulating neurotransmitter levels.
  • Enzyme Interaction : The structural features allow for effective binding to enzyme active sites, leading to inhibition.

Case Studies

A notable study demonstrated the synthesis of various piperidine derivatives where one compound exhibited an IC50 value of 2.14 µM against urease compared to a standard drug . This highlights the potential of such compounds in drug development.

Another investigation focused on the use of piperidine derivatives in treating neurodegenerative diseases through AChE inhibition, showing that modifications to the piperidine ring can enhance efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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